molecular formula C8H15ClN2O3 B2882487 2-chloro-N-(3-ethoxypropylcarbamoyl)acetamide CAS No. 757220-02-3

2-chloro-N-(3-ethoxypropylcarbamoyl)acetamide

Cat. No.: B2882487
CAS No.: 757220-02-3
M. Wt: 222.67
InChI Key: XXFMKPUOUZFNCJ-UHFFFAOYSA-N
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Description

2-Chloro-N-(3-ethoxypropylcarbamoyl)acetamide is a chloro-substituted acetamide derivative characterized by a carbamoyl group attached to a 3-ethoxypropyl chain at the nitrogen atom. This compound belongs to a broader class of N-substituted acetamides, which are frequently explored in agrochemical and pharmaceutical research due to their versatile reactivity and biological activity . The presence of the 3-ethoxypropylcarbamoyl moiety distinguishes it from simpler acetanilides and may influence its solubility, metabolic stability, and intermolecular interactions .

Properties

IUPAC Name

2-chloro-N-(3-ethoxypropylcarbamoyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15ClN2O3/c1-2-14-5-3-4-10-8(13)11-7(12)6-9/h2-6H2,1H3,(H2,10,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXFMKPUOUZFNCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCNC(=O)NC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

2-chloro-N-(3-ethoxypropylcarbamoyl)acetamide can undergo various chemical reactions, including:

Scientific Research Applications

Comparison with Similar Compounds

Key Observations :

  • Compared to alachlor’s methoxymethyl group, the ethoxypropyl chain may enhance solubility in polar solvents due to its ether linkage .

Challenges for Target Compound :

  • The 3-ethoxypropylcarbamoyl group may necessitate protection/deprotection strategies to prevent undesired side reactions during synthesis .

Physicochemical Properties

Data from analogs suggest trends:

Compound Name Melting Point (°C) Molecular Weight (g/mol) Solubility Traits References
N-(3-Chlorophenyl)acetamide 76.6 169.61 Low polarity; crystalline
2-Chloro-N-(3-methylphenyl)acetamide Not reported 183.63 Moderate crystallinity
Alachlor 40–42 269.77 Lipophilic; agrochemical use
Target Compound (estimated) ~50–70 (predicted) 230.67 Moderate polarity due to ether chain

Key Observations :

  • The ethoxypropyl group likely reduces melting points compared to aromatic analogs (e.g., N-(3-chlorophenyl)acetamide) due to reduced crystallinity .
  • Higher molecular weight compared to simpler acetamides may affect bioavailability and diffusion rates .

Biological Activity

2-Chloro-N-(3-ethoxypropylcarbamoyl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of antimicrobial research. This article aims to provide a comprehensive overview of its biological activity, including antibacterial properties, cytotoxicity, and pharmacokinetic profiles.

Chemical Structure and Properties

  • Chemical Formula : C₈H₁₅ClN₂O₃
  • CAS Number : 757220-02-3

The compound features a chloro substituent on the acetamide backbone, which is hypothesized to enhance its biological activity compared to other derivatives.

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of this compound against various bacterial strains. The following table summarizes the minimum inhibitory concentration (MIC) values against selected pathogens:

Bacterial Strain MIC (µg/mL)
Klebsiella pneumoniae512
Staphylococcus aureus256
Escherichia coli1024
Pseudomonas aeruginosa2048

These results indicate that the compound exhibits significant antibacterial activity, particularly against K. pneumoniae and S. aureus, while showing less efficacy against E. coli and P. aeruginosa .

The mechanism by which this compound exerts its antibacterial effects appears to involve inhibition of penicillin-binding proteins (PBPs), which are crucial for bacterial cell wall synthesis. This inhibition leads to cell lysis and death, making it a promising candidate for further development as an antibacterial agent .

Cytotoxicity and Safety Profile

In preliminary cytotoxicity assays, this compound demonstrated favorable results, indicating low toxicity levels in mammalian cell lines. This profile suggests that the compound may be suitable for therapeutic applications with minimal adverse effects .

Pharmacokinetic Profile

The pharmacokinetic properties of this compound have been characterized through in silico studies, which suggest good absorption and bioavailability when administered orally. The presence of the chloro group is believed to enhance stability and interaction with biological targets .

Case Studies

  • Study on Antimicrobial Efficacy : A study evaluated the efficacy of this compound in combination with conventional antibiotics such as ciprofloxacin and meropenem against resistant strains of K. pneumoniae. The results indicated a synergistic effect, reducing the effective concentration needed for bacterial eradication .
  • Toxicological Assessment : Another investigation focused on the toxicological profile of this compound revealed no significant mutagenic potential in standard assays, supporting its safety for further development .

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